BenchChemオンラインストアへようこそ!

(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride

Lipophilicity Membrane permeability ADMET prediction

This hydrochloride salt (MW 233.75, C₁₀H₁₆ClNOS) is a dimedone-derived tetrahydrobenzothiazole featuring gem-dimethyl groups that boost lipophilicity (LogP 1.98) and lower PSA to 33 Ų (–46% vs. the non-methyl analog). The free 2-hydroxymethyl handle allows rapid diversification into amides, esters, carbamates, or ethers. With Fsp³ of 0.7 and favorable CNS drug-like properties, this scaffold has yielded c-Met inhibitors with IC₅₀ <1.30 nM—over 3.7-fold more potent than reference inhibitor SGI-1776. The HCl salt form enhances aqueous solubility and handling during scale-up, ensuring consistent lot-to-lot quality for multi-step medicinal chemistry and library synthesis.

Molecular Formula C10H16ClNOS
Molecular Weight 233.75
CAS No. 2172567-04-1
Cat. No. B2669165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride
CAS2172567-04-1
Molecular FormulaC10H16ClNOS
Molecular Weight233.75
Structural Identifiers
SMILESCC1(CCC2=C(C1)SC(=N2)CO)C.Cl
InChIInChI=1S/C10H15NOS.ClH/c1-10(2)4-3-7-8(5-10)13-9(6-12)11-7;/h12H,3-6H2,1-2H3;1H
InChIKeyYIVZIDUMLXCQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride (CAS 2172567-04-1) Is a Strategic Tetrahydrobenzothiazole Building Block


(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride (CAS 2172567-04-1) is a heterocyclic building block belonging to the 4,5,6,7-tetrahydrobenzo[d]thiazole class, characterized by a partially saturated bicyclic core bearing geminal dimethyl groups at position 6 and a 2-hydroxymethyl substituent [1]. The hydrochloride salt form (MW 233.75, formula C₁₀H₁₆ClNOS) enhances aqueous solubility relative to the free base [2]. The compound is synthesized via cyclocondensation of 2-bromodimedone with cyanothioacetamide, a route that anchors it within the dimedone-derived tetrahydrobenzothiazole family—a scaffold extensively validated for generating bioactive molecules with antitumor, kinase-inhibitory, and antimicrobial properties [3].

Why Generic Substitution Fails: Quantifiable Property Shifts Between (6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride and Its Closest Analogs


This compound cannot be interchanged with superficially similar tetrahydrobenzothiazole building blocks without measurable consequences. Direct comparison with the non‑dimethyl analog (4,5,6,7‑tetrahydrobenzothiazol‑2‑yl)methanol (CAS 40516‑71‑0) reveals a LogP increase from 1.51 to 1.98 (+0.47 log units) and a polar surface area (PSA) reduction from 61.36 Ų to 33 Ų (−46%) upon introduction of the gem‑dimethyl group . These shifts alter lipophilicity‑dependent properties such as membrane permeability and protein binding. Furthermore, the 2‑hydroxymethyl substituent differentiates this compound from the corresponding 2‑aminomethyl analog (CAS 1339116‑07‑2), which presents a basic amine rather than a neutral alcohol—a change that fundamentally alters hydrogen‑bonding capacity, reactivity toward electrophilic coupling partners, and salt‑formation behaviour . Even the fully aromatic benzothiazol‑2‑ylmethanol (CAS 37859‑42‑0), with its planar electron‑rich ring system and melting point of 95–96 °C, lacks the saturated cyclohexane ring and the conformational flexibility (Fsp3 = 0.7) that the target compound provides . These quantifiable property differences mean that substitution without re‑optimization of reaction conditions, purification protocols, or downstream biological activity is not reliable.

Quantitative Differentiation Evidence: (6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride Versus Comparator Compounds


LogP Advantage: +0.47 Log Units Higher Lipophilicity Than the Non-Dimethyl Analog

The target compound (free base) exhibits a predicted LogP of 1.98, compared with 1.51 for the non‑dimethyl analog (4,5,6,7‑tetrahydrobenzothiazol‑2‑yl)methanol . This +0.47 log‑unit increase corresponds to an approximately 3‑fold higher octanol/water partition coefficient, indicating substantially greater lipophilicity—a property that directly influences passive membrane permeation, metabolic stability, and non‑specific protein binding in biological assays [1].

Lipophilicity Membrane permeability ADMET prediction

Polar Surface Area: 46% Lower PSA Than the Non-Dimethyl Analog Enhances Predicted Membrane Permeation

The target hydrochloride has a predicted topological polar surface area (TPSA) of 33 Ų, compared with 61.36 Ų for (4,5,6,7‑tetrahydrobenzothiazol‑2‑yl)methanol [1]. The −28.36 Ų difference (46% reduction) places the target compound well below the common drug‑likeness threshold of 140 Ų and significantly below the 90 Ų threshold often associated with good oral absorption, whereas the non‑dimethyl analog is closer to borderline permeability [2].

Polar surface area Membrane permeability Drug-likeness

High Fraction sp3 (Fsp3 = 0.7): Conformational Complexity and Improved Developability Profile

The target compound (free base) possesses an Fsp3 value of 0.7, indicating that 70% of its carbon atoms are sp3‑hybridized . This places it within the desirable range for lead‑like molecules: higher Fsp3 correlates with improved aqueous solubility, reduced crystalline lattice energy, and lower promiscuity against off‑target proteins compared to flat, aromatic scaffolds. By contrast, the fully aromatic analog benzo[d]thiazol‑2‑ylmethanol (CAS 37859‑42‑0), with its exclusively sp2‑hybridized ring system, has an Fsp3 approaching zero and exhibits a higher melting point (95–96 °C), reflecting stronger crystal packing .

Fraction sp3 Conformational flexibility Developability Solubility

Scaffold Provenance: Validated Core for c-Met, Tyrosine Kinase, and Pim-1 Inhibition at Nanomolar to Low Micromolar Potency

The 4,5,6,7‑tetrahydrobenzo[d]thiazol‑2‑yl core, from which the target compound is derived, has been chemically elaborated into 47 derivatives and evaluated across six tumor cell lines and five tyrosine kinases (c‑Kit, Flt‑3, VEGFR‑2, EGFR, PDGFR) [1]. Among these, compounds 11b, 11d, and 15c displayed high Pim‑1 kinase inhibitory activity, and twelve derivatives achieved c‑Met IC₅₀ values below 1.30 nM, outperforming the reference inhibitor SGI‑1776 (IC₅₀ 4.86 nM) in the PC‑3 cell line [2]. The target compound, bearing a free hydroxymethyl handle at the 2‑position, serves as a direct precursor for the same diversification chemistry (oxidation, halogenation, nucleophilic displacement) used to generate these active derivatives [1].

c-Met kinase Pim-1 kinase Tyrosine kinase Antitumor Scaffold validation

Best-Fit Research and Industrial Application Scenarios for (6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride


Medicinal Chemistry: c-Met and Pim-1 Kinase Inhibitor Lead Generation

The tetrahydrobenzothiazole core has produced derivatives with c-Met IC₅₀ values below 1.30 nM—more than 3.7‑fold more potent than the reference inhibitor SGI‑1776—and Pim‑1 inhibitory activity at high levels in enzymatic assays [1][2]. The target compound provides the core scaffold with a free 2‑hydroxymethyl handle for rapid diversification into amides, esters, carbamates, or ethers. Researchers initiating kinase inhibitor programs can use this building block to access a pre‑validated chemotype, reducing the time from synthesis to biochemical screening.

Parallel Library Synthesis and SAR Exploration of 2‑Substituted Tetrahydrobenzothiazoles

The 2‑hydroxymethyl group is a versatile synthetic handle: it can be oxidized to the aldehyde (6,6‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazole‑2‑carbaldehyde, observed CLogP = 3.02 ) for reductive amination, converted to a halide for nucleophilic displacement, or used directly in Mitsunobu reactions. Combined with the enhanced lipophilicity (LogP 1.98) and low PSA (33 Ų) that predict good membrane permeability [3], this building block is suited for generating focused libraries aimed at intracellular targets.

Physicochemical Property Optimization in CNS‐Penetrant Programs

With an Fsp3 of 0.7, LogP of 1.98, and PSA of 33 Ų, the target compound sits within favorable CNS drug‑like space (typically LogP 2–5, PSA < 90 Ų, and higher Fsp3 correlating with lower efflux transporter recognition [3][4]). CNS drug discovery teams seeking conformationally complex, non‑planar scaffolds with predicted passive brain penetration can use this building block as a fragment‑like starting point, whereas the non‑dimethyl analog (PSA 61 Ų) would be less favourable for this application.

Material Science and Agrochemical Intermediate Synthesis

Beyond pharmaceutical applications, tetrahydrobenzothiazole derivatives are employed as corrosion inhibitors, vulcanization accelerators, and agrochemical intermediates. The hydrochloride salt form improves handling and aqueous solubility during scale‑up, facilitating use in multi‑step industrial syntheses where consistent lot‑to‑lot quality and reliable supply are critical [3][5].

Quote Request

Request a Quote for (6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.